molecular formula C19H18ClNO5S B8421960 4-(2-p-Chlorobenzenesulphonamido-indan-5-yl)-4-oxobutyric acid CAS No. 114149-34-7

4-(2-p-Chlorobenzenesulphonamido-indan-5-yl)-4-oxobutyric acid

Cat. No. B8421960
M. Wt: 407.9 g/mol
InChI Key: AKHYZOCADBIWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04820705

Procedure details

38.5 g (0.289 mol) of anhydrous aluminium chloride and 12.4 g (0.124 mol) of succinic anhydride are suspended in 250 ml of ethylene chloride and 25.4 g (0.082 mol) of 2-p-chlorobenzenesulphonamido-indane are then added, with vigorous stirring. In the course of this, a clear solution is formed. After 3 hours, the product is decomposed by means of ice and hydrochloric acid, and the reaction product is isolated from the organic phase. It is recrystallised from glacial acetic acid.
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
2-p-chlorobenzenesulphonamido-indane
Quantity
25.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:11])[O:10][C:8](=[O:9])[CH2:7][CH2:6]1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH:22][CH:23]2[CH2:31][C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[CH2:24]2)(=[O:21])=[O:20])=[CH:15][CH:14]=1.Cl>C(Cl)CCl>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH:22][CH:23]2[CH2:31][C:30]3[C:25](=[CH:26][CH:27]=[C:28]([C:5](=[O:11])[CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH:29]=3)[CH2:24]2)(=[O:21])=[O:20])=[CH:15][CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
2-p-chlorobenzenesulphonamido-indane
Quantity
25.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=CC=C2C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of this, a clear solution is formed
CUSTOM
Type
CUSTOM
Details
the reaction product is isolated from the organic phase
CUSTOM
Type
CUSTOM
Details
It is recrystallised from glacial acetic acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.